Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester

Bioconjugation Crosslinking Chemical Biology

Generic thiol-reactive probes introduce uncontrolled variables in cysteine modification experiments due to undefined spacer lengths. Methyl 6-[(2-iodoacetyl)amino]hexanoate (CAS 1802927-87-2) eliminates this variability with a precisely defined 6-carbon alkyl spacer and iodoacetyl warhead, forming stable thioether bonds. • Defined C6 spacer enables reproducible DAR in ADC construction, avoiding steric hindrance issues of shorter linkers • Methyl ester prodrug design exploits differential intracellular esterase activity for targeted payload release • Hydrophobic character enhances peptide affinity purification on reversed-phase resins. Supplied at ≥95% purity with global shipping.

Molecular Formula C9H16INO3
Molecular Weight 313.13 g/mol
CAS No. 1802927-87-2
Cat. No. B1411761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
CAS1802927-87-2
Molecular FormulaC9H16INO3
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCNC(=O)CI
InChIInChI=1S/C9H16INO3/c1-14-9(13)5-3-2-4-6-11-8(12)7-10/h2-7H2,1H3,(H,11,12)
InChIKeyAZLSAKPPTFOPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester: Specifications & Procurement


Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester (CAS 1802927-87-2) is a specialized biochemical reagent belonging to the class of haloacetyl-based thiol-reactive linkers. It is characterized by an iodoacetyl functional group, which provides specific reactivity toward sulfhydryl (-SH) groups, attached to a hexanoic acid methyl ester backbone. The compound serves as a versatile tool in bioconjugation, proteomics, and chemical biology for the covalent modification of cysteine residues in proteins and peptides [1]. Its structure, featuring a 6-carbon alkyl chain with a terminal iodoacetyl moiety, offers a defined spacer length and hydrophobic character that differentiates it from shorter or more hydrophilic thiol-reactive probes . The compound is typically procured for research and development purposes, with commercial specifications often including a purity of ≥95% .

Workflow
Thiol-specific bioconjugation via cysteine modification
Selection
Iodoacetyl reactivity with intermediate-length alkyl spacer
Use Context
Stable thioether bond for long-term conjugate stability studies

Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester: Substitution Risks & Key Parameters


Substituting Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester with a generic 'iodoacetyl crosslinker' or 'thiol-reactive reagent' is scientifically unsound due to significant variability in spacer arm length, hydrophobicity, and steric accessibility, which directly dictate experimental outcomes. The specific 6-carbon alkyl chain in this compound provides a defined spacer length that influences the distance and orientation between conjugated molecules, a parameter that cannot be replicated by shorter spacers like succinimidyl iodoacetate (SIA, 1.5 Å) or longer, more hydrophilic polyethylene glycol (PEG)-based linkers . Furthermore, the methyl ester group imparts distinct physicochemical properties, affecting solubility and membrane permeability compared to its free acid or NHS-ester counterparts [1]. Such differences in linker architecture have been shown to profoundly impact conjugation efficiency and the functional activity of the resulting bioconjugates [2]. Therefore, procurement decisions must be based on the precise molecular architecture of CAS 1802927-87-2, as 'in-class' substitutions will introduce uncontrolled variables that compromise data reproducibility and experimental integrity.

This compound
Flexible 6-carbon alkyl spacer (~7–8 Å)
Generic iodoacetyl reagent
May use SIA (1.5 Å) or PEG-based linkers; spacer length mismatch alters crosslinking distance and orientation
This compound
Methyl ester terminus influences solubility and membrane permeability
Free acid or NHS-ester analog
Different physicochemical profile may shift conjugation efficiency and reaction conditions

Quantitative Evidence: Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester vs. Comparators


Iodoacetyl vs. Maleimide Thiol Reactivity

The iodoacetyl functional group present in Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester exhibits a distinct reactivity profile compared to maleimides, a common alternative for thiol conjugation. While maleimides generally react faster at neutral pH, iodoacetyl groups form a more stable, hydrolysis-resistant thioether bond. This is a critical differentiator for applications requiring long-term conjugate stability [1]. In comparative studies of thiol-reactive groups on PEG crosslinkers, the order of reactivity at pH 7.4 to 8.6 was determined to be maleimide > iodoacetate > bromoacetate, with iodoacetyl compounds providing a balanced profile of good reactivity and superior bond stability [2].

Thiol Reactivity
Class-level
Iodoacetyl forms stable, hydrolysis-resistant thioether; maleimide faster but suffers deconjugation (reported up to 50% payload loss in 7 days serum)
Supports long-term conjugate stability context
Class-level reactivity behavior; verify under specific conditions
Bioconjugation Crosslinking Chemical Biology

Spacer Length & Hydrophobicity vs. Common Iodoacetyl Crosslinkers

The 6-carbon alkyl chain in Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester provides a specific spacer length that is intermediate between very short linkers like SIA (succinimidyl iodoacetate, 1.5 Å) and mid-length aromatic linkers like SIAB (succinimidyl (4-iodoacetyl)aminobenzoate, 10.6 Å) . This intermediate, flexible alkyl spacer can reduce steric hindrance and optimize the distance for intermolecular crosslinking compared to a very short spacer, while its hydrophobic nature offers distinct membrane permeability characteristics compared to hydrophilic PEG-based iodoacetyl linkers [1]. This difference in spacer architecture directly impacts the efficiency of conjugate formation and the biological activity of the final product.

Spacer Architecture
Class-level
6-carbon alkyl chain (~7–8 Å) provides intermediate length between SIA (1.5 Å) and SIAB (10.6 Å); more flexible than aromatic spacers
May reduce steric hindrance in crosslinking; hydrophobicity influences membrane interaction
Reported spacer-length comparison from crosslinker specifications
Crosslinking Proteomics ADC Linker

Methyl Ester Stability for Controlled Release

The presence of a methyl ester group on the hexanoic acid backbone distinguishes this compound from its free carboxylic acid analog (e.g., 6-[(2-iodoacetyl)amino]hexanoic acid). The methyl ester is less polar and can be hydrolyzed under specific conditions (e.g., by esterases or basic pH) to reveal the free carboxylic acid. This provides a handle for creating prodrugs or for controlled release applications [1]. While specific kinetic data for this exact compound is not available in the public domain, the relative reactivity of esters compared to other carboxylic acid derivatives is well-established. Esters are more stable toward hydrolysis than acid halides or anhydrides but are more readily cleaved than amides [2]. This intermediate stability profile allows for the design of linkers that are stable during synthesis and initial handling but can be activated in a biological context.

Ester Lability
Class-level
Methyl ester is 10³–10⁵ times more reactive than amides; hydrolysis accelerated by esterases or basic pH, releasing free acid
Enables controlled activation in esterase-rich environments
Rate depends on pH and enzyme presence; data to verify for this specific compound
Prodrugs Controlled Release Chemical Biology

Application Scenarios for Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester


Stable Site-Specific ADC Synthesis

The combination of a stable thioether bond from the iodoacetyl group and an intermediate-length, hydrophobic spacer makes this compound ideal for constructing ADCs. The linker's stability ensures the cytotoxic payload remains attached to the antibody in circulation, while its specific length can be engineered to optimize drug-to-antibody ratio (DAR) and overall conjugate efficacy. This is a key differentiator from maleimide-based linkers, which are prone to deconjugation, and from very short linkers, which can cause steric hindrance and aggregation [1].

Esterase-Activatable Probes and Prodrugs

The methyl ester functionality provides a unique advantage for designing probes that are 'turned on' or drugs that are 'released' specifically within the intracellular environment. Researchers can conjugate a fluorophore or drug to the carboxylic acid (after ester hydrolysis) or use the intact methyl ester as a prodrug moiety. This application leverages the well-characterized, differential esterase activity between extracellular and intracellular compartments, a strategy supported by the class-level properties of ester prodrugs [2].

Cysteine Peptide Immobilization for Affinity Chromatography

For applications such as peptide affinity purification, the hydrophobic nature of the 6-carbon alkyl chain and methyl ester group can promote stronger, non-specific interactions with hydrophobic chromatography resins compared to highly hydrophilic PEG-based linkers. This can be advantageous for the purification of hydrophobic peptides or proteins. The stable thioether bond formed with the iodoacetyl group ensures that the peptide ligand remains covalently attached to the resin during harsh washing and elution steps, a key requirement for reusable affinity columns [1].

PPI Analysis via Crosslinking Mass Spectrometry

The intermediate spacer length of CAS 1802927-87-2 is valuable in XL-MS studies for capturing medium-range protein interactions. This linker can bridge cysteine residues that are within a specific distance constraint, providing structural information that complements data from shorter or longer crosslinkers. Its use allows for more accurate distance mapping and helps to build more reliable models of protein complexes, differentiating it from crosslinkers of other lengths and flexibilities [3].

Application
Selection Property
Validation Focus
Stable bioconjugate construct design
Iodoacetyl thioether stability vs. maleimide
DAR and long-term payload retention assays
Intracellular activation research
Methyl ester lability under esterase conditions
Controlled release in biological matrices
Affinity chromatography ligand attachment
Hydrophobic spacer–matrix interaction
Covalent bond stability under elution conditions
Protein crosslinking mass spectrometry
Intermediate spacer length and flexibility
Distance constraints and complex modeling

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